![molecular formula C14H13BrFN3O2 B137982 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide CAS No. 63960-69-0](/img/structure/B137982.png)
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide
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Overview
Description
2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BFPM or BFA for short. The purpose of
Scientific Research Applications
BFPM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BFPM has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Mechanism of Action
The exact mechanism of action of BFPM is not fully understood. However, it has been suggested that BFPM inhibits the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. BFPM has also been shown to inhibit the activity of vascular endothelial growth factor receptor-2, which plays a key role in angiogenesis.
Biochemical and Physiological Effects:
BFPM has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. BFPM has also been shown to inhibit the migration and invasion of cancer cells. Additionally, BFPM has been found to reduce the formation of blood vessels in tumors, which can limit their growth and spread.
Advantages and Limitations for Lab Experiments
One advantage of using BFPM in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BFPM has been extensively studied, and its properties are well-characterized. However, one limitation of using BFPM is that it can be toxic at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Future Directions
There are several future directions for research on BFPM. One potential area of focus is the development of more potent and selective inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Additionally, further studies are needed to determine the optimal dosing and administration of BFPM for therapeutic applications. Finally, the potential use of BFPM in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored.
In conclusion, BFPM is a synthetic compound that has shown promise in the treatment of cancer and inflammatory diseases. Its properties have been extensively studied, and it has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. While there are limitations to using BFPM in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Synthesis Methods
The synthesis of BFPM involves the reaction of 2-bromoacetamide, 2-fluorobenzoyl chloride, and 4-amino-1,3-dimethyl-5-pyrazolone in the presence of a base such as triethylamine. The reaction occurs in anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization using an appropriate solvent.
properties
IUPAC Name |
2-bromo-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O2/c1-8-12(13(21)9-5-3-4-6-10(9)16)14(19(2)18-8)17-11(20)7-15/h3-6H,7H2,1-2H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLBXLZFOXMBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC(=O)CBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496088 |
Source
|
Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63960-69-0 |
Source
|
Record name | 2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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